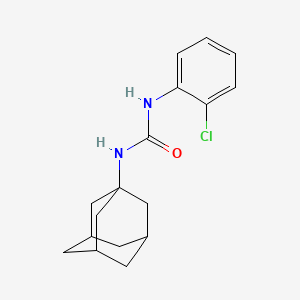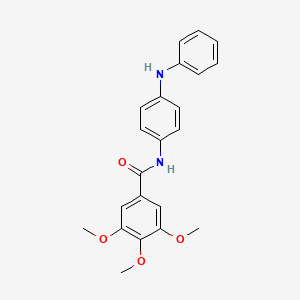![molecular formula C15H23ClN2O2 B3948966 2-(4-chloro-3-methylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B3948966.png)
2-(4-chloro-3-methylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide
説明
2-(4-chloro-3-methylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. It was first discovered in the 1990s and has since been the subject of numerous scientific studies. DMXAA has shown promising results in pre-clinical studies, and its potential as a cancer treatment has generated significant interest in the scientific community.
作用機序
DMXAA exerts its anti-tumor effects through a complex mechanism of action that involves the activation of the immune system and the induction of tumor necrosis. It has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma, which play a key role in the immune response to tumors. DMXAA also induces the production of reactive oxygen species, which can cause oxidative damage to tumor cells and lead to their death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma, which play a key role in the immune response to tumors. DMXAA has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to tumor cells and lead to their death. In addition, DMXAA has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
DMXAA has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied and its mechanism of action is well understood. However, DMXAA also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its anti-tumor effects have been shown to be highly dependent on the immune system, which can make it difficult to study in immunocompromised animal models.
将来の方向性
There are several future directions for research on DMXAA. One area of interest is the development of new formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to DMXAA treatment. In addition, there is ongoing research into the combination of DMXAA with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance its anti-tumor effects. Finally, there is interest in the development of new DMXAA analogs that can improve its potency and selectivity for tumor cells.
科学的研究の応用
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis, inhibit tumor angiogenesis, and enhance the immune response to tumors. DMXAA has also been shown to have activity against a wide range of tumor types, including lung, breast, colon, and prostate cancer.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2/c1-11(9-18(3)4)8-17-15(19)10-20-13-5-6-14(16)12(2)7-13/h5-7,11H,8-10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWZQQCBGGWIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC(C)CN(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-butyl-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948883.png)
![2-(2,5-dimethylphenoxy)-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B3948887.png)
![N-[5-({[2-(4-bromophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea](/img/structure/B3948893.png)

![2-amino-3-[(2-methylphenyl)amino]naphthoquinone](/img/structure/B3948924.png)
![2-butyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948927.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B3948935.png)
![2-butyl-5-imino-6-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948949.png)
![2-methyl-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3948950.png)
![1-[(4-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B3948960.png)

![N-(3-chlorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3948982.png)

